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Compound of Interest

Compound Name:
(3,3-

Dimethoxycyclobutyl)methanol

Cat. No.: B065717 Get Quote

Disclaimer: Publicly available, experimentally determined spectroscopic data for (3,3-
Dimethoxycyclobutyl)methanol is limited. This guide provides a general framework for the

spectroscopic analysis of this compound, including predicted data and standardized

experimental protocols. The information herein is intended to serve as a template for

researchers and drug development professionals in the absence of published experimental

spectra.

Compound Overview
(3,3-Dimethoxycyclobutyl)methanol is a chemical compound with the molecular formula

C7H14O3.[1][2] It is classified as a protein degrader building block.[2] Basic properties of the

compound are summarized in Table 1.

Table 1: General Properties of (3,3-Dimethoxycyclobutyl)methanol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b065717?utm_src=pdf-interest
https://www.benchchem.com/product/b065717?utm_src=pdf-body
https://www.benchchem.com/product/b065717?utm_src=pdf-body
https://www.benchchem.com/product/b065717?utm_src=pdf-body
https://pubchemlite.lcsb.uni.lu/e/compound/10486988
https://www.calpaclab.com/3-3-dimethoxycyclobutyl-methanol-min-98-1-gram/ala-d182114-1g
https://www.calpaclab.com/3-3-dimethoxycyclobutyl-methanol-min-98-1-gram/ala-d182114-1g
https://www.benchchem.com/product/b065717?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b065717?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

CAS Number 175021-11-1 [2][3]

Molecular Formula C7H14O3 [1][2]

Molecular Weight 146.18 g/mol [2][4]

Monoisotopic Mass 146.0943 Da [1]

Predicted Spectroscopic Data
In the absence of experimental data, computational predictions can offer insights into the

expected spectroscopic behavior of a molecule.

Mass Spectrometry
Predicted collision cross section values (in Å²) for various adducts of (3,3-
Dimethoxycyclobutyl)methanol have been calculated using CCSbase and are presented in

Table 2.[1]

Table 2: Predicted Collision Cross Section Data for (3,3-Dimethoxycyclobutyl)methanol
Adducts
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Adduct m/z Predicted CCS (Å²)

[M+H]+ 147.10158 128.3

[M+Na]+ 169.08352 134.6

[M-H]- 145.08702 130.9

[M+NH4]+ 164.12812 144.7

[M+K]+ 185.05746 137.6

[M+H-H2O]+ 129.09156 120.0

[M+HCOO]- 191.09250 149.3

[M+CH3COO]- 205.10815 175.8

[M+Na-2H]- 167.06897 134.7

[M]+ 146.09375 138.8

[M]- 146.09485 138.8

Source: PubChemLite[1]

General Experimental Protocols for Spectroscopic
Analysis
The following are generalized experimental protocols for obtaining NMR, IR, and mass

spectrometry data for a compound such as (3,3-Dimethoxycyclobutyl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300-500 MHz).

Sample Preparation:

Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g.,

CDCl3, DMSO-d6, or D2O).
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the

spectrometer does not use the solvent signal as a reference.

Transfer the solution to an NMR tube.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Spectral Width: Typically 0-12 ppm.

Number of Scans: 16-64, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse program.

Spectral Width: Typically 0-220 ppm.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the neat liquid or solid sample directly on the ATR crystal.

Ensure good contact between the sample and the crystal by applying pressure with the built-

in clamp.

Data Acquisition:
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Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the clean ATR crystal should be acquired prior to the sample

spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray

Ionization - ESI, or Electron Ionization - EI).

Sample Preparation (for ESI):

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g.,

methanol, acetonitrile).

Introduce the sample into the mass spectrometer via direct infusion or through a liquid

chromatography system.

Data Acquisition (ESI):

Ionization Mode: Positive or negative, depending on the analyte.

Mass Range: Typically m/z 50-500 for a small molecule.

Capillary Voltage: 3-5 kV.

Nebulizing Gas Flow: Adjusted to obtain a stable spray.

Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a

chemical compound.

In conclusion, while specific experimental spectroscopic data for (3,3-
Dimethoxycyclobutyl)methanol are not readily available in public databases, this guide

provides a comprehensive framework for its analysis. The outlined protocols and workflow are

standard in the field of chemical research and can be applied to obtain the necessary data for

the structural elucidation and characterization of this and other novel compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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